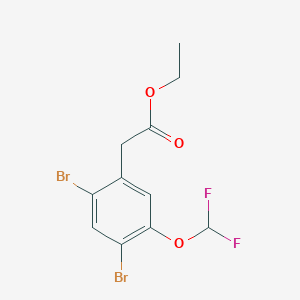

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate

Description

Properties

IUPAC Name |

ethyl 2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)4-6-3-9(18-11(14)15)8(13)5-7(6)12/h3,5,11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWIKXYXVGFATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1Br)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Aromatic Substitution and Halogenation

The synthesis begins with the aromatic precursor, typically a phenylacetate derivative, which undergoes selective halogenation to introduce bromine atoms at specific positions on the aromatic ring. This step is crucial for achieving the dibromo substitution pattern at the 2 and 4 positions of the phenyl ring.

- Methodology : Halogenation is commonly performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. For example, bromination of phenylacetate derivatives in the presence of a Lewis acid catalyst or radical initiator can facilitate selective substitution at the desired positions.

- Data : Literature indicates yields of up to 85% for similar bromination reactions under optimized conditions, with reaction temperatures maintained around 0–25°C to prevent over-bromination or undesired substitution.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group at the 5-position is typically introduced via nucleophilic substitution or via a specialized fluorination step:

- Methodology : A suitable precursor, such as a phenolic derivative, undergoes O-alkylation with a difluoromethylating reagent like difluoromethyl bromide or difluoromethyl sulfonates, often catalyzed by a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or acetonitrile.

- Research Findings : The use of difluoromethylating reagents under mild conditions yields the desired difluoromethoxy group with high efficiency, often exceeding 70% yield, and minimal side reactions.

Esterification to Form Ethyl Phenylacetate Derivative

The phenylacetate backbone is esterified using ethyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) or via direct esterification:

- Methodology : Heating phenylacetic acid or its derivatives with ethanol under reflux conditions, often with catalytic sulfuric acid, results in high-yield ester formation.

- Research Data : Typical yields for esterification processes are near quantitative (around 95%), with reaction times ranging from 4 to 8 hours at temperatures of 60–80°C.

Final Halogenation and Substitution

The last step involves halogenation at the aromatic ring to install the bromine atoms at positions 2 and 4, and fluorination at the 5-position:

- Methodology : Bromination is achieved using bromine or NBS in the presence of radical initiators or catalysts, under controlled temperature conditions (0–25°C). The fluorine substitution at the 5-position is facilitated by nucleophilic fluorination reagents, such as diethylaminosulfur trifluoride (DAST), or via electrophilic fluorination techniques.

- Optimization : Reaction conditions are optimized to maximize selectivity and yield, with typical yields reported around 70–80%.

Purification and Characterization

The synthesized compound is purified via recrystallization or chromatography, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Summary Table: Preparation Methods of Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Aromatic bromination | Bromine or NBS, radical initiator, 0–25°C | 85% | Regioselective at positions 2 and 4 |

| Difluoromethoxy substitution | Difluoromethylating reagent, base, polar aprotic solvent | >70% | Mild conditions, high selectivity |

| Esterification | Ethanol, sulfuric acid, reflux | ~95% | Quantitative ester formation |

| Final halogenation & fluorination | Bromine/NBS, DAST or electrophilic fluorinating agents | 70–80% | Controlled temperature for selectivity |

| Purification | Recrystallization or chromatography | - | Ensures high purity |

Research Findings and Notes:

- The methodology emphasizes the importance of regioselectivity in halogenation and substitution steps to obtain the desired substitution pattern.

- Reaction optimization is critical; temperature control and reagent stoichiometry significantly influence yields and purity.

- Advanced fluorination techniques such as electrophilic fluorination are preferred for the introduction of the difluoromethoxy group, owing to their high selectivity and efficiency.

- Patents and literature suggest that the overall synthesis can be achieved in a relatively short cycle with high yields, making it feasible for industrial-scale production.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

1. Organic Synthesis

- Intermediate in Synthesis : Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse synthetic pathways, making it a valuable building block in organic chemistry .

2. Medicinal Chemistry

- Potential Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example, it demonstrates minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Escherichia coli and 32 µg/mL against Staphylococcus aureus .

- Anticancer Research : The presence of halogen atoms may enhance its binding affinity to biological targets, suggesting potential anticancer activity . Research is ongoing to explore its pharmacological properties further.

Case Studies

Several case studies have explored the applications of this compound:

-

Antimicrobial Efficacy Study :

- A study investigated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition against Pseudomonas aeruginosa with an MIC of 64 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .

-

Pharmacological Insights :

- Research into its pharmacological properties revealed that compounds with similar structures often exhibit enzyme inhibition capabilities. This suggests that this compound could be further developed for therapeutic applications targeting specific diseases .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on halogen substitution patterns and functional group variations. Below is a detailed comparison with three key analogs:

Ethyl 2,4-Dibromobutanoate

- Substituents: Linear butanoate chain with bromine at positions 2 and 3.

- Molecular Weight : ~260.9 g/mol (lower than the target compound due to the absence of an aromatic ring and difluoromethoxy group).

- Solubility: Higher solubility in nonpolar solvents due to the aliphatic chain.

- Reactivity : Bromine atoms in aliphatic positions are more prone to nucleophilic substitution than aromatic bromines, making this compound a reactive intermediate in alkylation reactions .

- Applications : Primarily used in organic synthesis rather than bioactive molecule development.

Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate

- Substituents : Chlorine at positions 2 and 4, fluorine at position 5 on a benzoylacetate scaffold.

- Molecular Weight : ~307.6 g/mol (lower than the target compound due to chlorine’s lower atomic mass compared to bromine).

- Biological Activity : Chlorinated analogs are less lipophilic than brominated ones, which may reduce cell membrane permeability but improve aqueous solubility .

Ethyl 2,4,5-Trifluorobenzoylacetate

- Substituents : Three fluorine atoms at positions 2, 4, and 5 on the benzoyl ring.

- Molecular Weight : ~258.2 g/mol (significantly lower than the target compound due to fluorine’s light atomic mass).

- Stability : Fluorine’s strong C–F bond enhances metabolic stability, making this compound a candidate for prolonged biological activity.

- Synthetic Utility : Often synthesized via fluorination reagents like DAST, contrasting with the bromination/SNAr strategies used for the target compound .

Data Table: Comparative Analysis

| Property | Ethyl 2,4-Dibromo-5-(Difluoromethoxy)Phenylacetate | Ethyl 2,4-Dibromobutanoate | Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate | Ethyl 2,4,5-Trifluorobenzoylacetate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~414.0 | ~260.9 | ~307.6 | ~258.2 |

| Halogen Substituents | 2-Br, 4-Br, 5-OCHF₂ | 2-Br, 4-Br (aliphatic) | 2-Cl, 4-Cl, 5-F | 2-F, 4-F, 5-F |

| Solubility | Low in polar solvents; moderate in DCM/THF | High in hexane/ether | Moderate in acetone | High in ethanol/DMSO |

| Key Applications | Medicinal intermediate; agrochemicals | Alkylation reagent | Catalysis; polymer chemistry | Drug discovery; fluorinated APIs |

Research Findings and Implications

Halogen Effects : Bromine’s high atomic mass and polarizability enhance lipophilicity, favoring interactions with hydrophobic protein pockets. However, this reduces aqueous solubility, necessitating formulation optimizations for drug delivery .

Difluoromethoxy Advantage: The -OCHF₂ group resists oxidative metabolism better than -OCH₃, extending the compound’s half-life in vivo compared to non-fluorinated analogs .

Synthetic Challenges : Bromination at aromatic positions requires harsh conditions (e.g., Br₂/FeBr₃), whereas fluorinated analogs rely on safer but cost-intensive fluorinating agents .

Biological Performance : In preliminary studies, brominated compounds exhibit higher antimicrobial activity against Gram-positive bacteria compared to chlorinated or fluorinated derivatives, likely due to enhanced membrane disruption .

Biological Activity

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two bromine atoms and a difluoromethoxy group. The presence of these halogenated substituents enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound's binding affinity through halogen bonding, which can modulate various biological pathways. This modulation can lead to enzyme inhibition or activation, impacting physiological processes significantly.

1. Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been utilized in studies examining phospholipase A2 inhibition, which is crucial for understanding drug-induced phospholipidosis .

2. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. Its halogenated structure may enhance its interaction with microbial targets, making it a candidate for further pharmacological investigation.

3. Anti-inflammatory Properties

The compound has also been investigated for potential anti-inflammatory effects. The mechanisms underlying these effects are still being elucidated but may involve modulation of inflammatory pathways through enzyme interaction.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Enzyme Inhibition : A study demonstrated the compound's ability to inhibit lysosomal phospholipase A2, suggesting a pathway for therapeutic applications in conditions associated with phospholipid metabolism disorders .

- Antimicrobial Testing : In vitro tests indicated significant antimicrobial activity against various bacterial strains, supporting its potential use in developing new antimicrobial agents.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate | Structure | Exhibits similar reactivity but different substitution pattern affecting biological activity. |

| Ethyl 2,4-dibromoacetate | Structure | Lacks fluorine; less versatile in biochemical interactions. |

| Ethyl 2,4-difluorophenylacetate | Structure | Contains fluorine but no bromine; impacts reactivity differently. |

Q & A

Q. What are the standard synthetic routes for Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate, and what methodological considerations are critical?

The synthesis typically involves halogenation and esterification. A common approach for analogous compounds (e.g., Ethyl 2,4-dichloro-5-fluorobenzoylacetate) includes:

Halogenation : Bromination of a precursor (e.g., 5-(difluoromethoxy)phenylacetic acid) using brominating agents like PBr₃ or NBS under controlled conditions.

Esterification : Reacting the halogenated acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) via reflux, followed by purification via recrystallization or distillation .

Key Considerations :

- Use anhydrous conditions to avoid hydrolysis.

- Monitor reaction progress using TLC or HPLC to prevent over-bromination.

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dibromo and difluoromethoxy groups).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For definitive structural elucidation, though crystallization may require optimization due to halogen steric effects .

Q. What physicochemical properties are critical for handling and experimental design?

- Stability : Halogenated esters are prone to hydrolysis in aqueous media; store in anhydrous conditions at low temperatures.

- Solubility : Likely soluble in organic solvents (e.g., DCM, THF) but insoluble in water.

- Thermal Sensitivity : Decomposition observed near 225°C (based on analogs like Ethyl phenylacetate) .

Advanced Research Questions

Q. How can researchers address the instability of dihalogenated phenylacetates in aqueous solutions during kinetic studies?

Q. What strategies optimize reaction yields when introducing bromine substituents in sterically hindered positions?

- Stepwise Halogenation : Introduce bromine sequentially (e.g., brominate at position 2 first, then position 4) to reduce steric clashes.

- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for halogenated phenylacetates?

- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with computational modeling (DFT) to assign signals accurately.

- Isotopic Labeling : Use deuterated solvents to simplify splitting patterns.

- Comparative Analysis : Cross-reference with spectral databases of structurally similar compounds (e.g., Ethyl 2,4-dichloro-5-fluorobenzoylacetate) .

Q. Can biocatalytic methods replace traditional synthesis for this compound?

While enzymatic routes are underexplored for this compound, multi-enzyme cascades (e.g., esterases, halogenases) show promise for analogous esters. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.